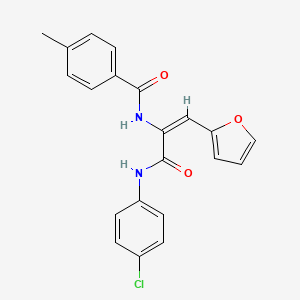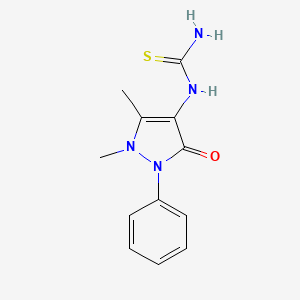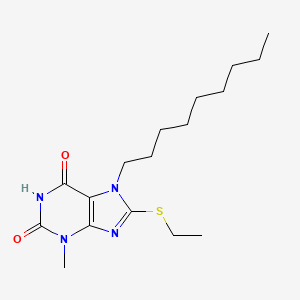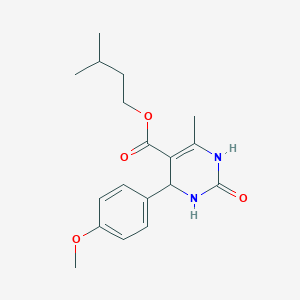
N-(1-((4-Chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-((4-Chloranilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamid ist eine synthetische organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch eine Kombination aus aromatischen Ringen, einem Furanring und funktionellen Gruppen aus, die zu ihrer Reaktivität und Vielseitigkeit in chemischen Reaktionen beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(1-((4-Chloranilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamid erfolgt typischerweise in mehreren Schritten organischer Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Zwischenprodukts: Die Reaktion beginnt mit der Herstellung eines Zwischenprodukts durch Reaktion von 4-Chloranilin mit einer geeigneten Carbonylverbindung unter kontrollierten Bedingungen.
Kupplungsreaktion: Das Zwischenprodukt wird dann in einer Kupplungsreaktion mit 2-Furylvinylbromid in Gegenwart einer Base wie Kaliumcarbonat umgesetzt.
Schlussstufe: Das resultierende Produkt wird weiter mit 4-Methylbenzoylchlorid umgesetzt, um die endgültige Verbindung N-(1-((4-Chloranilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamid zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und umfasst häufig automatisierte Reaktoren und strenge Qualitätskontrollmaßnahmen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(1-((4-Chloranilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophil substituierende Reaktionen mit Reagenzien wie Halogenen oder Nitrierungsmitteln eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Chlorgas in Gegenwart eines Katalysators wie Eisen(III)-chlorid.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N-(1-((4-Chloranilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzyminteraktionen.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(1-((4-Chloranilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamid umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und nachgeschaltete Signalwege auslösen. So kann sie beispielsweise bestimmte Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, und so entzündungshemmende Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of N-(1-((4-Chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(1-((4-Bromanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamid
- N-(1-((4-Methoxyanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamid
Einzigartigkeit
N-(1-((4-Chloranilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamid zeichnet sich durch das Vorhandensein der 4-Chloranilinogruppe aus, die einzigartige elektronische und sterische Eigenschaften verleiht. Dies macht sie reaktiver in bestimmten chemischen Reaktionen und möglicherweise effektiver in ihren biologischen Anwendungen im Vergleich zu ihren Analoga.
Eigenschaften
Molekularformel |
C21H17ClN2O3 |
|---|---|
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
N-[(E)-3-(4-chloroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2O3/c1-14-4-6-15(7-5-14)20(25)24-19(13-18-3-2-12-27-18)21(26)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
InChI-Schlüssel |
OCNAVQNENHFYCE-CPNJWEJPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)
![2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)
![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)




![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)

